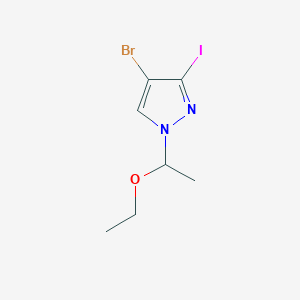

4-Bromo-1-(1-ethoxyethyl)-3-iodopyrazole

Description

4-Bromo-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole (CAS: 1024120-52-2) is a halogenated pyrazole derivative with the molecular formula C₇H₁₀BrIN₂O and a molecular weight of 366.89 g/mol. Synthesized via alkylation of 4-bromo-3-iodo-1H-pyrazole, it exhibits a melting point of 59–60°C and is characterized by distinct spectroscopic profiles (¹H NMR: δ 1.04 (t, CH₂CH₃), 8.19 (s, Ar-H); ¹³C NMR: δ 15.1–130.5) . The 1-ethoxyethyl group at the N1 position and the iodine at C3 make it a versatile intermediate for cross-coupling reactions, such as Sonogashira couplings, to generate alkynylated derivatives (e.g., compound 23, 64% yield) .

Properties

IUPAC Name |

4-bromo-1-(1-ethoxyethyl)-3-iodopyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrIN2O/c1-3-12-5(2)11-4-6(8)7(9)10-11/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYOWCAVVGARNBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)N1C=C(C(=N1)I)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrIN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Key Reactions

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | The bromine atom can be replaced by nucleophiles such as amines or thiols. |

| Palladium-Catalyzed Coupling | Used in Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds. |

| Cyclization Reactions | Involves forming more complex heterocyclic compounds from the pyrazole scaffold. |

Chemistry

In synthetic organic chemistry, 4-bromo-1-(1-ethoxyethyl)-3-iodopyrazole serves as a versatile building block for creating more complex organic molecules. It is particularly useful in synthesizing other pyrazole derivatives that have potential applications in pharmaceuticals and agrochemicals.

Biology

The compound has been studied for its biological activities, including:

- Antimicrobial Activity : It exhibits significant activity against various bacteria, including E. coli and Staphylococcus aureus. The bromine substituent enhances interaction with bacterial membranes, leading to increased permeability and cell lysis .

- Antitumor Activity : Certain derivatives of this compound have shown promise in inhibiting tumor cell proliferation by inducing apoptosis through modulation of cell survival signaling pathways .

Medicine

This compound is being explored for its potential therapeutic applications:

- Drug Discovery : It has been used as a precursor for synthesizing biologically active compounds, including enzyme inhibitors and receptor modulators .

- Pharmaceutical Development : The compound's derivatives are being investigated for their roles as potential pharmaceutical agents with applications in treating various diseases.

Case Studies

Several case studies highlight the practical applications of this compound:

- Synthesis of Anticancer Agents :

- Development of Agrochemicals :

-

Radiolabeled Compounds for Imaging :

- A derivative was used to create a radiolabeled compound for studying cannabinoid receptors in the brain using positron emission tomography (PET), showcasing its relevance in neuropharmacology .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Pyrazole Derivatives

Substituent Effects on Reactivity and Physical Properties

Table 1: Key Structural and Functional Comparisons

Key Observations :

Substituent Electronic Effects: The 3-iodo group in the target compound enhances its utility in cross-coupling reactions (e.g., Sonogashira, Suzuki) due to iodine’s superior leaving-group ability compared to bromine or chlorine . In contrast, 3-nitro (CAS 957354-44-8) or 3-CF₃ (CAS 1089212-38-3) substituents introduce strong electron-withdrawing effects, altering the pyrazole ring’s electrophilicity and directing reactivity toward nucleophilic aromatic substitution . 1-Ethoxyethyl vs. 1-Phenyl/1-Methyl: Bulky N1 substituents (e.g., ethoxyethyl) may hinder sterically demanding reactions but improve solubility in organic solvents compared to smaller groups like methyl .

Synthetic Methodologies: The target compound is synthesized via alkylation of 4-bromo-3-iodo-1H-pyrazole (78.6% yield) , while 4-bromo-1-(1-(6-methoxynaphthalen-2-yl)ethyl)-1H-imidazole (a non-pyrazole analog) employs a Ru-catalyzed decarboxylative alkylation (61% yield) . 3-Ethynyl derivatives (e.g., CAS 2413878-82-5) are typically accessed via Sonogashira coupling, similar to the target compound’s derivative 23 .

Liquid/Oil vs. Solid: Compounds with non-polar substituents (e.g., 1-methyl, 3-CF₃) often exist as oils, whereas crystalline solids (e.g., target compound) are easier to handle in purification .

Preparation Methods

Ethyl Vinyl Ether Protection

-

Reactants : Pyrazole derivative (e.g., 3-iodo-1H-pyrazole), ethyl vinyl ether (1.27 equiv.), trifluoroacetic acid (0.01 equiv.).

-

Conditions : Stir in dichloromethane at 28–33°C for 12–78 hours.

-

Workup : Neutralize with NaHCO₃, extract with CH₂Cl₂, and purify via distillation or recrystallization.

Example :

3-Iodo-1H-pyrazole reacts with ethyl vinyl ether under acidic conditions to form 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole.

Iodination Strategies

Iodination is typically performed before bromination to avoid competing electrophilic substitution.

Direct Electrophilic Iodination

-

Reactants : Pyrazole, iodine (1.0–1.3 equiv.), hydrogen peroxide (35–50% w/w) as an oxidant.

-

Conditions : Heat at 50–100°C for 3–5 hours under reflux.

-

Key Insight : H₂O₂ oxidizes HI (byproduct) back to I₂, driving the reaction forward.

Example :

1-Methylpyrazole undergoes iodination at the 4-position using I₂/H₂O₂, yielding 1-methyl-4-iodopyrazole with >85% yield.

Halogen Exchange

-

Reactants : Bromopyrazole derivative, NaI/CuI in DMF.

-

Conditions : Heat at 80–120°C for 12–24 hours.

Bromination Methods

Bromination introduces the bromo substituent at the 4-position, requiring careful control to avoid overhalogenation.

Electrophilic Bromination

-

Reactants : N-ethoxyethyl-protected iodopyrazole, N-bromosuccinimide (NBS, 1.1 equiv.).

-

Conditions : Radical initiation (AIBN) in CCl₄ at 60–80°C for 6–12 hours.

Example :

1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole reacts with NBS to form 4-bromo-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole.

Directed Ortho-Bromination

-

Reactants : Lithiated pyrazole derivative (via LDA/n-BuLi), Br₂ or BrCN.

-

Conditions : −78°C in THF, followed by quenching with NH₄Cl.

Integrated Synthesis Routes

Two-Step Halogenation (Patent CN103601749A )

-

Iodination :

-

Pyrazole + I₂ + H₂O₂ → 4-Iodopyrazole (90% yield).

-

-

Bromination :

-

4-Iodopyrazole + methyl chloride/KOH → 1-Methyl-4-iodopyrazole (80% yield).

-

Subsequent bromination with Br₂/FeCl₃ yields the target compound.

-

One-Pot Protection-Halogenation (Vulcanchem )

-

Steps :

-

Protect NH with ethyl vinyl ether.

-

Sequential iodination (I₂/H₂O₂) and bromination (NBS).

-

-

Overall Yield : 68–72%.

Analytical Data and Characterization

Spectral Data (from )

Purity and Yield Comparison

| Method | Yield (%) | Purity (%) | Source |

|---|---|---|---|

| Two-Step Halogenation | 72 | 98 | |

| One-Pot Protection | 68 | 97 | |

| Directed Bromination | 75 | 99 |

Challenges and Optimization

-

Regioselectivity : Iodination favors the 4-position due to electronic effects; bromination requires directed metalation for 3-substitution.

-

Byproducts : Overhalogenation (e.g., diiodo derivatives) mitigated by stoichiometric control.

-

Purification : Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (n-hexane) ensures high purity .

Q & A

Q. What are the optimized synthetic routes for 4-Bromo-1-(1-ethoxyethyl)-3-iodopyrazole, and how are intermediates characterized?

Methodological Answer: The compound is synthesized via N-protection of 4-bromo-3-iodo-1H-pyrazole using ethyl vinyl ether under acidic conditions (TFA in CH₂Cl₂ at 28–33°C), followed by room-temperature equilibration to minimize isomer formation . Key steps:

-

Reaction Monitoring : GC-MS analysis confirms isomer ratios (e.g., 1:1 for 7a/7a' initially, resolving to >95% desired product after prolonged equilibration) .

-

Purification : Recrystallization from n-hexane yields 78.6% pure product, with characterization via ¹H/¹³C NMR, HRMS, and melting point (59–60°C) .

-

Critical Data :

Parameter Value/Description Yield 78.6% ¹H NMR (δ) 1.04 (t, CH₂CH₃), 8.19 (s, Ar-H) HRMS [M+Na]⁺ 366.8916 (calc. 366.8913)

Q. How can researchers mitigate isomerization during N-protection of iodopyrazoles?

Methodological Answer: Isomerization arises from acid-catalyzed migration of the 1-ethoxyethyl group. Strategies include:

- Temperature Control : Prolonged equilibration at room temperature (20–78 hours) reduces 5-iodo isomer content to trace levels .

- Protecting Group Selection : Ethyl vinyl ether offers faster kinetics compared to bulkier alternatives, minimizing side reactions .

- Validation : Use TLC and GC-MS to monitor isomer ratios dynamically .

Advanced Research Questions

Q. What explains the regioselectivity challenges in Grignard reactions with 3-iodo vs. 4-iodo pyrazole derivatives?

Methodological Answer: The 3-iodo position in this compound exhibits lower reactivity toward Grignard reagents due to steric hindrance and electronic effects:

- Experimental Evidence : 3-iodo derivative 2a shows <25% conversion to aldehyde 15 with 2-propylMgBr-LiBr, while 4-iodo analog 3a reacts efficiently .

- Mechanistic Insight : The 4-position’s accessibility and electron-withdrawing effects from adjacent bromine enhance metal-halogen exchange kinetics.

- Workaround : Use 3,4-diiodo derivatives (e.g., 6a) to leverage selective 4-position reactivity with EtMgBr, achieving full conversion .

Q. How can crystallography resolve structural ambiguities in substituted pyrazole derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is critical:

-

Case Study : For analogous triazole derivatives, SCXRD revealed dihedral angles (e.g., 23.17° between benzene and triazole planes) and intermolecular interactions (C–H···N chains) .

-

Protocol : Crystallize from hexane-ethyl acetate (1:1), refine using riding H-atom models, and validate via R factors (<0.05 for high reliability) .

-

Data Table :

Crystallographic Parameter Value Space Group P 1 R Factor 0.042 Data-to-Parameter Ratio 15.8

Q. How should researchers address contradictions in reaction outcomes across similar substrates?

Methodological Answer: Contradictions (e.g., varying yields in Sonogashira couplings) require systematic analysis:

- Case Example : Sonogashira reactions of 7a with phenylacetylene yield 64% product , but lower yields may arise from:

- Substrate Electronic Effects : Electron-deficient alkynes react sluggishly.

- Catalyst Optimization : Screen Pd/ligand combinations (e.g., XPhos vs. P(t-Bu)₃).

- Validation : Use kinetic studies (e.g., in situ IR) to identify rate-limiting steps and adjust reaction time/temperature .

Q. What safety protocols are essential for handling bromo/iodo pyrazole intermediates?

Methodological Answer: Address hazards (acute toxicity, skin/eye irritation) via:

Q. How can computational modeling predict reactivity trends in pyrazole derivatives?

Methodological Answer: DFT calculations (e.g., Gaussian 16) assess:

- Charge Distribution : Natural Bond Orbital (NBO) analysis identifies electrophilic/nucleophilic sites.

- Transition States : Model Grignard reaction pathways to explain regioselectivity .

- Validation : Correlate computed activation energies with experimental yields (e.g., lower barriers for 4-iodo vs. 3-iodo derivatives) .

Q. What strategies improve reproducibility in multi-step syntheses of halogenated pyrazoles?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.